REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].C(=S)=S.[CH2:8]([N:10]([CH2:17][CH3:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:9].[C:19](Cl)(=[O:23])[C:20](Cl)=[O:21]>C(Cl)(Cl)Cl.O>[CH2:17]([N:10]([CH2:8][CH3:9])[C:11]1[CH:16]=[CH:15][C:14]([C:19](=[O:23])[C:20]([C:14]2[CH:15]=[CH:16][C:11]([N:10]([CH2:17][CH3:18])[CH2:8][CH3:9])=[CH:12][CH:13]=2)=[O:21])=[CH:13][CH:12]=1)[CH3:18] |f:0.1.2.3|
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Name
|
|
Quantity
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11.6 g
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Type
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reactant
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Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
|
Type
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CUSTOM
|
Details
|
at 5° C. or lower, followed by the reaction for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
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Type
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WASH
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Details
|
was washed with 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |